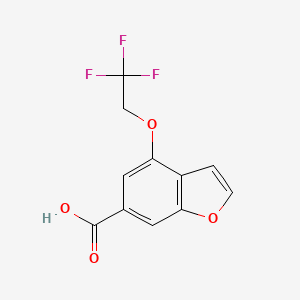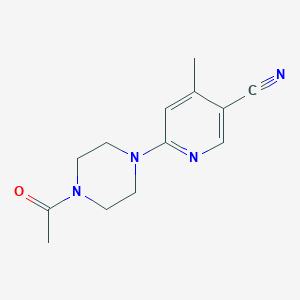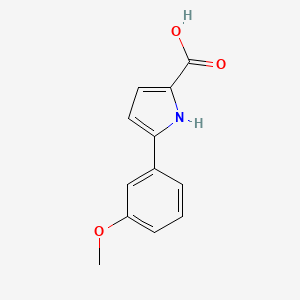
(R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is a chiral compound featuring a pyrrole ring substituted with a formyl group and a propanoic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chiral Propanoic Acid Introduction: The chiral center can be introduced through asymmetric synthesis or chiral resolution methods.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydrogen atoms on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: ®-2-(2-Carboxy-1H-pyrrol-1-yl)propanoic acid
Reduction: ®-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)propanoic acid
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chiral center may also play a role in the specificity of these interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid: The enantiomer of the compound with different chiral properties.
2-(2-Formyl-1H-pyrrol-1-yl)acetic acid: A similar compound with a different side chain.
2-(2-Formyl-1H-pyrrol-1-yl)butanoic acid: A similar compound with a longer side chain.
Uniqueness
®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is unique due to its specific chiral center and the presence of both a formyl group and a propanoic acid moiety
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2R)-2-(2-formylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
UCFYTGMADQFCTL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N1C=CC=C1C=O |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


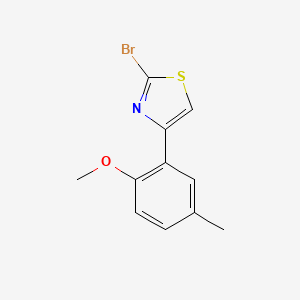
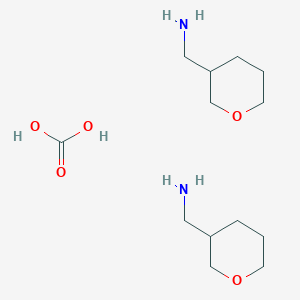

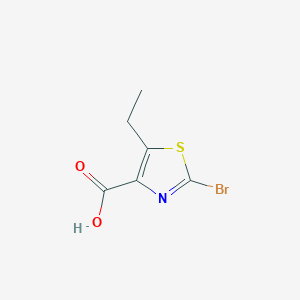
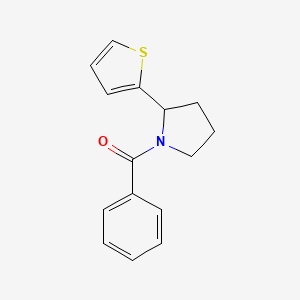
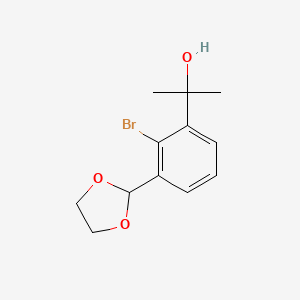
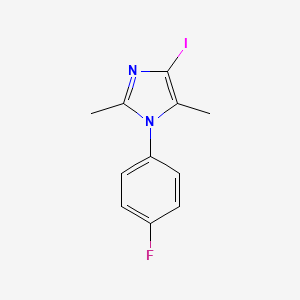

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)
